molecular formula C14H18BrNO2 B8148166 tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B8148166
M. Wt: 312.20 g/mol
InChI Key: KAHIZLGGWIWOGJ-LBPRGKRZSA-N
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Description

tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then purified by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated products.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carbamate group to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted carbamates or amines.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of de-brominated or amine derivatives.

Scientific Research Applications

tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The bromine atom can participate in substitution reactions, allowing the compound to be modified for various applications. The carbamate group can be cleaved under acidic conditions, releasing the amine and tert-butyl cation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.

    tert-Butyl (4-bromo-phenyl)carbamate: Similar structure but with a phenyl ring instead of an indene ring.

    tert-Butyl (S)-(2,3-dihydro-1H-inden-1-yl)carbamate: Similar structure but without the bromine atom.

Uniqueness

tert-Butyl (S)-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the presence of the bromine atom and the indene ring, which provide additional reactivity and steric properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound in research and industry.

Properties

IUPAC Name

tert-butyl N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-7-9-10(12)5-4-6-11(9)15/h4-6,12H,7-8H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHIZLGGWIWOGJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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